methyl 3-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate
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Overview
Description
Methyl 3-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate is a complex organic compound that features a triazole ring, a furan ring, and a benzoate ester. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The furan ring can be introduced via a Friedel-Crafts acylation reaction. The final step often involves esterification to form the benzoate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrotriazoles and related compounds.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate involves its interaction with various molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The furan ring may interact with cellular membranes, disrupting their integrity. These interactions lead to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-({[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate
- Methyl 3-({[5-(2-furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate
Uniqueness
Methyl 3-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate is unique due to its specific combination of a furan ring, a triazole ring, and a benzoate ester. This combination imparts unique chemical properties and biological activities that are not found in other similar compounds .
Properties
Molecular Formula |
C21H17N3O3S |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
methyl 3-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate |
InChI |
InChI=1S/C21H17N3O3S/c1-26-20(25)16-8-5-7-15(13-16)14-28-21-23-22-19(18-11-6-12-27-18)24(21)17-9-3-2-4-10-17/h2-13H,14H2,1H3 |
InChI Key |
WPBWTLIGRHVFAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4 |
Origin of Product |
United States |
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